![molecular formula C5H4N4 B11924807 4H-Pyrazolo[3,4-d]pyrimidine CAS No. 271-76-1](/img/structure/B11924807.png)

4H-Pyrazolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

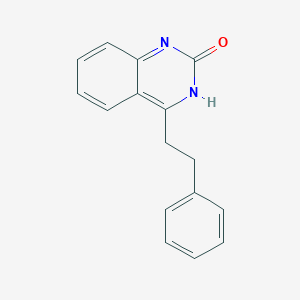

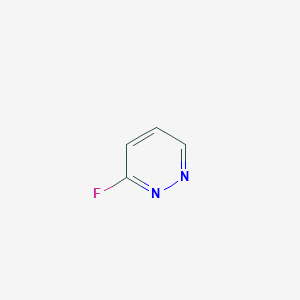

4H-Pyrazolo[3,4-d]pyrimidine est un composé hétérocyclique qui a suscité un intérêt considérable dans les domaines de la chimie médicinale et de la recherche pharmaceutique. Ce composé est connu pour sa structure unique, qui combine un cycle pyrazole fusionné à un cycle pyrimidine. La fusion de ces cycles confère des propriétés chimiques et biologiques distinctes, ce qui en fait un échafaudage précieux pour la conception et le développement de médicaments.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de 4H-Pyrazolo[3,4-d]pyrimidine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de dérivés de formiimidate avec de l'hydrate d'hydrazine dans l'éthanol . Une autre approche comprend le couplage d'acides acryliques substitués avec des intermédiaires appropriés pour obtenir des dérivés de pyrazolo[3,4-d]pyrimidine .

Méthodes de Production Industrielle : La production industrielle de this compound utilise souvent des procédés évolutifs et efficaces. Par exemple, une méthode brevetée décrit la préparation de 4-amino-3-(4-phénoxyphényl)-1H-pyrazolo[3,4-d]pyrimidine pure, un intermédiaire clé dans la synthèse de divers composés pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions : 4H-Pyrazolo[3,4-d]pyrimidine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent produire différentes formes réduites du composé.

Substitution : Les réactions de substitution, en particulier au niveau des atomes d'azote, sont courantes et peuvent conduire à une variété de dérivés.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles dans des conditions contrôlées.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de pyrazolo[3,4-d]pyrimidine substitués, qui ont été étudiés pour leurs activités biologiques .

Applications De Recherche Scientifique

4H-Pyrazolo[3,4-d]pyrimidine a un large éventail d'applications en recherche scientifique :

Chimie : Il sert de bloc de construction polyvalent pour la synthèse de molécules complexes.

Biologie : Le composé est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéiques.

Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.

5. Mécanisme d'Action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été identifié comme un inhibiteur puissant de la kinase dépendante de la cycline 2 (CDK2), qui joue un rôle crucial dans la régulation du cycle cellulaire. Le composé se lie au site actif de CDK2, inhibant son activité et conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . Des études de docking moléculaire ont confirmé les interactions essentielles de liaison hydrogène avec des acides aminés clés dans le site actif .

Mécanisme D'action

The mechanism of action of 4H-Pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the essential hydrogen bonding interactions with key amino acids in the active site .

Comparaison Avec Des Composés Similaires

4H-Pyrazolo[3,4-d]pyrimidine peut être comparé à d'autres composés similaires, tels que :

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Un autre composé hétérocyclique fusionné avec des activités biologiques similaires.

Pyrazolo[1,5-a]pyrimidine : Connu pour ses propriétés énergétiques et ses applications en science des matériaux.

Unicité : Ce qui distingue this compound, c'est sa polyvalence en tant qu'échafaudage pour la conception de médicaments, ses activités biologiques puissantes et sa capacité à subir un large éventail de réactions chimiques, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.

Propriétés

Numéro CAS |

271-76-1 |

|---|---|

Formule moléculaire |

C5H4N4 |

Poids moléculaire |

120.11 g/mol |

Nom IUPAC |

4H-pyrazolo[3,4-d]pyrimidine |

InChI |

InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h2-3H,1H2 |

Clé InChI |

AJMBIGCCEVCZDR-UHFFFAOYSA-N |

SMILES canonique |

C1C2=CN=NC2=NC=N1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B11924735.png)